Promecarb-d3

描述

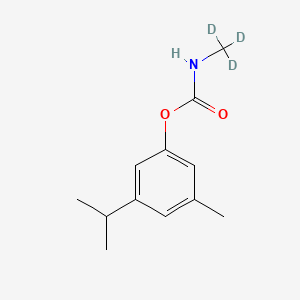

Structure

3D Structure

属性

IUPAC Name |

(3-methyl-5-propan-2-ylphenyl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPQAJKAFRNJB-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)NC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling of Promecarb-d3: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of the carbamate insecticide Promecarb and its isotopically labeled analog, Promecarb-d3. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and analytical chemistry who require a detailed understanding of the synthetic pathways and analytical characterization of these compounds. The guide outlines a robust two-step synthesis for Promecarb, commencing with the Friedel-Crafts alkylation of m-cresol to yield the key intermediate, 3-isopropyl-5-methylphenol. This is followed by a carbamoylation reaction with methyl isocyanate. For the synthesis of Promecarb-d3, a strategic isotopic labeling approach is detailed, utilizing deuterated methyl isocyanate (CD₃NCO) to introduce the d3-label. This guide provides detailed experimental protocols, discusses the rationale behind methodological choices, and describes the necessary analytical techniques for product purification and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the confirmation of structure and isotopic purity.

Introduction

Promecarb, chemically known as 3-methyl-5-(1-methylethyl)phenyl methylcarbamate, is a carbamate insecticide effective against a range of agricultural and horticultural pests.[1][2] Like other carbamates, its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of the neurotransmitter acetylcholine and subsequent paralysis and death of the insect.[1] The study of its metabolism, environmental fate, and use as an internal standard in analytical quantification necessitates the availability of its isotopically labeled form, Promecarb-d3.

The introduction of a stable isotope label, such as deuterium, provides a powerful tool for researchers. Deuterated compounds are chemically identical to their unlabeled counterparts but possess a greater mass. This mass difference allows for their use as internal standards in quantitative mass spectrometry-based assays, enabling more accurate and precise measurements by compensating for variations in sample preparation and instrument response. Furthermore, the kinetic isotope effect associated with the carbon-deuterium bond can be utilized in metabolic studies to investigate the mechanisms and rates of enzymatic degradation.

This guide presents a detailed methodology for the synthesis of both Promecarb and Promecarb-d3, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Synthetic Strategy Overview

The synthesis of Promecarb and its d3-labeled analog is a two-stage process. The first stage involves the synthesis of the phenolic precursor, 3-isopropyl-5-methylphenol. The second stage is the formation of the carbamate ester by reacting the phenol with the appropriate isocyanate.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic workflow for Promecarb and Promecarb-d3.

Experimental Protocols

Stage 1: Synthesis of 3-isopropyl-5-methylphenol

The synthesis of the key intermediate, 3-isopropyl-5-methylphenol, is achieved through the Friedel-Crafts alkylation of m-cresol with isopropanol. This reaction is typically catalyzed by a strong acid. The use of a solid acid catalyst, such as a sulfonic acid-functionalized resin (e.g., Amberlyst-15), is preferred for its ease of separation from the reaction mixture and reduced environmental impact compared to traditional Lewis or Brønsted acids.[3][4]

Reaction Scheme:

Caption: Synthesis of 3-isopropyl-5-methylphenol via Friedel-Crafts alkylation.

Step-by-Step Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol and a strong acid resin catalyst (e.g., Amberlyst-15). A typical molar ratio of m-cresol to isopropanol is 5:1 to favor mono-alkylation and minimize the formation of di-isopropyl-m-cresol byproducts.[4] The catalyst loading is typically around 0.05 g per cm³ of the reaction mixture.[4]

-

Addition of Alkylating Agent: While stirring, add isopropanol to the reaction mixture.

-

Reaction: Heat the mixture to a temperature of approximately 180°C and maintain it under reflux with vigorous stirring.[5] The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid acid catalyst. The catalyst can often be washed with a solvent, dried, and reused.

-

The crude product is then purified by vacuum distillation. The desired product, 3-isopropyl-5-methylphenol, is a colorless liquid.[6]

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molar Ratio (m-cresol:isopropanol) | 5:1 | [4] |

| Catalyst Loading (Amberlyst-15) | ~0.05 g/cm³ | [4] |

| Reaction Temperature | 180°C | [5] |

| Typical Reaction Time | 4-6 hours | |

| Expected Yield | >80% |

Stage 2: Synthesis of Promecarb and Isotopic Labeling for Promecarb-d3

The final step in the synthesis of Promecarb is the carbamoylation of 3-isopropyl-5-methylphenol with methyl isocyanate. For the synthesis of Promecarb-d3, deuterated methyl isocyanate (CD₃NCO) is used. This reaction is typically carried out in an inert solvent.

3.2.1. Synthesis of Methyl-d3 Isocyanate (CD₃NCO)

Deuterated methyl isocyanate is not as readily available as its unlabeled counterpart and often needs to be synthesized in the laboratory. A common method involves the reaction of methyl-d3-amine hydrochloride (CD₃NH₂·HCl) with a phosgene equivalent, such as diphosgene or triphosgene, in the presence of a non-nucleophilic base.

Reaction Scheme:

Caption: Synthesis of Methyl-d3 Isocyanate.

Step-by-Step Methodology:

-

Reactor Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend methyl-d3-amine hydrochloride in a dry, aprotic solvent such as dichloromethane (DCM) or toluene in a three-necked flask equipped with a dropping funnel and a condenser.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to the suspension and stir.

-

Phosgene Equivalent Addition: Cool the mixture in an ice bath. Slowly add a solution of diphosgene or triphosgene (approximately 0.4 equivalents) in the same solvent dropwise from the addition funnel. Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The resulting methyl-d3 isocyanate can be carefully isolated by distillation. Due to its high reactivity and toxicity, it is often preferable to generate it in situ or use it immediately in the next step without extensive purification.

3.2.2. Synthesis of Promecarb and Promecarb-d3

Reaction Scheme:

Caption: Carbamoylation reaction for the synthesis of Promecarb and Promecarb-d3.

Step-by-Step Methodology:

-

Reactor Setup: In a dry, inert atmosphere, dissolve 3-isopropyl-5-methylphenol in an inert solvent such as toluene or acetonitrile.[1]

-

Isocyanate Addition: To the stirred solution, add methyl isocyanate (for Promecarb) or the freshly prepared methyl-d3 isocyanate (for Promecarb-d3) (1.0-1.1 equivalents). The reaction is often exothermic. A weak base catalyst, such as triethylamine or a few drops of pyridine, can be added to accelerate the reaction, although it often proceeds without a catalyst.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product, which is often a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or isopropanol/water). Alternatively, column chromatography on silica gel can be used for purification.

-

Quantitative Data Summary:

| Parameter | Value |

| Molar Ratio (Phenol:Isocyanate) | 1:1.0-1.1 |

| Reaction Temperature | Room Temperature |

| Typical Reaction Time | 2-4 hours |

| Purification Method | Recrystallization or Column Chromatography |

| Expected Yield | >90% |

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and, in the case of Promecarb-d3, the isotopic enrichment of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of Promecarb will show characteristic signals for the aromatic protons, the isopropyl group, the methyl group on the ring, and the N-methyl group. In the spectrum of Promecarb-d3, the signal corresponding to the N-methyl protons will be absent, providing direct evidence of successful deuteration.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to assess the isotopic purity of Promecarb-d3.

-

Promecarb: The mass spectrum of Promecarb will show a molecular ion peak (M⁺) at m/z 207.[7] Common fragmentation patterns include the loss of the methyl isocyanate group.[7]

-

Promecarb-d3: The mass spectrum of Promecarb-d3 will exhibit a molecular ion peak at m/z 210, a three-mass-unit shift compared to the unlabeled compound, confirming the incorporation of three deuterium atoms.

-

Isotopic Purity Determination: High-resolution mass spectrometry (HRMS) is the preferred method for determining isotopic purity.[8][9] By analyzing the relative intensities of the ion signals corresponding to the d0, d1, d2, and d3 species, the isotopic enrichment can be accurately calculated.[4]

Table of Expected Analytical Data:

| Analytical Technique | Promecarb | Promecarb-d3 |

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₄D₃NO₂ |

| Molecular Weight | 207.27 g/mol | 210.30 g/mol |

| ¹H NMR | N-CH₃ signal present | N-CD₃ signal absent |

| MS (m/z of M⁺) | 207 | 210 |

Conclusion

This technical guide has detailed a reliable and well-documented synthetic route for the preparation of Promecarb and its isotopically labeled analog, Promecarb-d3. The described methodologies, based on established chemical principles, provide a clear pathway for researchers to obtain these compounds for various scientific applications. The successful synthesis and characterization of Promecarb-d3 are crucial for advancing research in areas such as pesticide metabolism, environmental monitoring, and the development of improved analytical methods. The provided protocols, coupled with the outlined analytical techniques, offer a comprehensive framework for the production and validation of these important chemical tools.

References

- Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.

- Li, X., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(1), 25-33.

- Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.

- Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions.

- Gómez-Pérez, M. L., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry, 49(8), 735-744.

-

PubChem. (n.d.). Promecarb. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Promecarb (Ref: SN 34615). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

- Google Patents. (n.d.). US4255350A - Process for preparing methyl isocyanate.

- Climent, M. J., & Miranda, M. A. (1996). Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides.

- Derbyshire, M. K., et al. (1993). Purification and characterization of an N-methylcarbamate pesticide hydrolyzing enzyme. Journal of Agricultural and Food Chemistry, 41(9), 1558-1563.

-

Organic Syntheses. (n.d.). Allyl Carbamate. Retrieved from [Link]

- Zhang, J., et al. (2010). Methyl carbamate purification by extraction and recrystallization.

- Xie, L., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Magnetic Resonance in Chemistry, 60(10), 964-972.

- Xie, L., et al. (2022).

- Google Patents. (n.d.). CN108947619A - Method for preparing 3-isopropyl-5-cresol and carvacrol from 3-carene.

-

Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.

- Borkovcová, I., et al. (2000). Determination of N-methylcarbamates in Foods. Central European Journal of Public Health, 8(1), 44-46.

-

Sciforum. (n.d.). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme of m-cresol isopropylation. Retrieved from [Link]

- Gómez-Pérez, M. L., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. PubMed.

- Google Patents. (n.d.). GB1367063A - Process for the preparation of 5-isopropyl-3-methyl-phenol.

-

Organic Syntheses. (n.d.). Methyl isocyanide. Retrieved from [Link]

- Google Patents. (n.d.). CN103694190B - The production method of methyl isocyanate and equipment.

- National Center for Biotechnology Information. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

- University of Toronto. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. T-Space Repository.

- Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(2), 235-242.

-

University of Hertfordshire. (n.d.). Promecarb. Pesticide Properties Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

- Dela Cruz, J., & Reynolds, W. F. (2017).

-

HSC Chemistry & Physics. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

- American Chemical Society. (2025). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025.

- University of Missouri-Kansas City. (n.d.).

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- University of Missouri - Kansas City. (n.d.). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl.

- International Journal of Innovative Research in Science, Engineering and Technology. (2021). Synthesis of Phenols and Their Uses.

- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Promecarb (Ref: SN 34615) [sitem.herts.ac.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. CN109232193B - Method for preparing 3-isopropyl-5-cresol and carvacrol from 3-carene - Google Patents [patents.google.com]

- 6. 3-isopropyl-5-methylphenol;CAS No.:3228-03-3 [chemshuttle.com]

- 7. Promecarb | C12H17NO2 | CID 17516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

The Mechanistic and Analytical Role of Promecarb-d3 as an Internal Standard in High-Resolution Pesticide Residue Analysis

Executive Summary

For researchers and drug development professionals, ensuring absolute quantitative accuracy in pesticide residue monitoring is a critical regulatory requirement. Promecarb is a potent carbamate insecticide known for its specific neurotoxic mechanism. When quantifying this compound in complex biological or agricultural matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects can severely compromise data integrity. This whitepaper provides an in-depth technical analysis of Promecarb's biological mechanism of action and details the causality behind using its deuterated isotopologue, Promecarb-d3 , as a self-validating internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS).

The Biological Target: Promecarb's Mechanism of Action

Promecarb (3-isopropyl-5-methylphenyl N-methylcarbamate) belongs to the carbamate class of neurotoxins. Unlike organophosphorus compounds that cause irreversible enzyme phosphorylation, carbamates act via a reversible mechanism.

The core pharmacological mechanism involves the rapid binding and subsequent carbamoylation of the serine hydroxyl group located at the active site of the acetylcholinesterase (AChE) enzyme[1]. Under normal physiological conditions, AChE rapidly hydrolyzes the neurotransmitter acetylcholine. However, the enzyme-inhibitor complex formed by promecarb temporarily prevents this hydrolysis[2]. The resulting accumulation of acetylcholine at the nerve synapses and neuromuscular junctions leads to continuous overstimulation of cholinergic pathways, manifesting as severe neurotoxicity[1].

Fig 1. Reversible carbamoylation of acetylcholinesterase by promecarb leading to neurotoxicity.

The Analytical Imperative: Matrix Effects and Isotope Dilution

When quantifying promecarb in complex matrices (e.g., fruits, vegetables, or human urine), LC-MS/MS is the analytical gold standard[3]. However, Electrospray Ionization (ESI) is highly susceptible to matrix effects —specifically, ion suppression or enhancement caused by co-eluting endogenous compounds that compete for charge droplets in the ESI source.

To achieve absolute quantitative accuracy, Isotope Dilution Mass Spectrometry (IDMS) is employed using Promecarb-d3 (typically N-methyl-d3).

The Causality of Deuteration: Promecarb-d3 shares the exact physicochemical properties (pKa, logP, and molecular topology) as native promecarb. Consequently, they co-elute perfectly from the analytical LC column. Because they enter the ESI source at the exact same microsecond, they experience the identical matrix-induced ionization environment. If matrix components suppress the native analyte's signal by 40%, the internal standard's signal is also suppressed by exactly 40%. The ratio of their signals remains pristine, creating a self-correcting mathematical system for quantification.

Fragmentation Mechanics: The +3 Da Shift

Understanding the collision-induced dissociation (CID) pathways of Promecarb and Promecarb-d3 is critical for setting up Multiple Reaction Monitoring (MRM) transitions[4].

-

Native Promecarb: Possesses a monoisotopic precursor ion [M+H]⁺ at m/z 208.1. Upon fragmentation in the collision cell, it loses methyl isocyanate (CH₃NCO, 57 Da) to yield a stable phenol ring product ion at m/z 151.0. Further fragmentation loses the isopropyl group (propene, 42 Da) to yield a qualifier ion at m/z 109.0[5].

-

Promecarb-d3 (N-methyl-d3): Possesses a precursor ion at m/z 211.1. Because the deuterium label is located on the N-methyl group, the primary neutral loss is deuterated methyl isocyanate (CD₃NCO, 60 Da). Subtracting 60 Da from 211.1 yields the exact same phenol product ion at m/z 151.0. The qualifier ion also remains m/z 109.0 because the N-methyl group has already been cleaved.

This shared product ion pathway ensures identical detector response characteristics, while the +3 Da precursor shift guarantees absolute selectivity in the first quadrupole (Q1).

Table 1: Optimized MRM Parameters for Promecarb and Promecarb-d3

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) | Retention Time (min) |

| Promecarb | 208.1 | 151.0 | Quantifier | 12 | 5.16 |

| Promecarb | 208.1 | 109.0 | Qualifier | 20 | 5.16 |

| Promecarb-d3 | 211.1 | 151.0 | Quantifier | 12 | 5.16 |

| Promecarb-d3 | 211.1 | 109.0 | Qualifier | 20 | 5.16 |

(Data synthesized from standardized triple quadrupole optimization protocols[4],[3])

Experimental Protocol: Self-Validating QuEChERS Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates Promecarb-d3 into a scaled-down QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction workflow[3]. Spiking the internal standard before extraction is a critical causal step: it ensures that any physical losses during extraction, partitioning, or cleanup are perfectly mirrored by the IS, making the recovery metric self-validating.

Step-by-Step Methodology:

-

Sample Comminution & Spiking: Homogenize 10 g of the sample matrix. Immediately spike with 50 µL of a 1 µg/mL Promecarb-d3 working solution.

-

Causal Rationale: Early introduction ensures the IS equilibrates with the matrix, accounting for all subsequent physical binding or degradation losses.

-

-

Extraction: Add 10 mL of LC-MS grade acetonitrile. Vortex vigorously for 1 minute to ensure solvent penetration into the matrix[5].

-

Salting-Out: Add QuEChERS extraction salts (typically 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes[5].

-

Causal Rationale: The salts induce thermodynamic phase separation, driving the relatively non-polar promecarb and its d3-isotopologue into the upper acetonitrile layer.

-

-

dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge[5].

-

Causal Rationale: PSA removes organic acids and sugars without binding the target carbamate structure.

-

-

LC-MS/MS Acquisition: Transfer the purified supernatant to an autosampler vial for injection into the LC-MS/MS system.

Fig 2. Self-validating IDMS workflow using Promecarb-d3 to normalize extraction and matrix effects.

Conclusion

The integration of Promecarb-d3 as an internal standard transforms a highly variable LC-MS/MS assay into a robust, self-validating analytical system. By leveraging the identical physicochemical behavior and predictable fragmentation pathways of the deuterated isotopologue, analytical scientists can completely neutralize matrix effects and extraction variances. This ensures the highest degree of confidence, precision, and regulatory compliance in pesticide residue monitoring.

References

-

National Center for Biotechnology Information (NCBI). "Promecarb | C12H17NO2 | CID 17516 - PubChem." PubChem Database.[2] URL:[Link]

-

Voris, et al. "Carbamates: Are they 'Good' or 'Bad Guys'?" SciELO. URL:[Link]

-

U.S. Environmental Protection Agency (EPA). "The Carbamate Pesticides and the Grouping of Carbamate with the Organophosphorus Pesticides." FIFRA Scientific Advisory Panel.[1] URL:[Link]

-

Agilent Technologies. "Multi-Residue Pesticide Analysis with Dynamic Multiple Reaction Monitoring and Triple Quadrupole LC/MS/MS." Application Note.[5] URL:[Link]

-

Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Application Note 5991-7477EN.[4] URL:[Link]

-

National Institutes of Health (NIH) / PMC. "A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine." PMC6471089.[3] URL:[Link]

Sources

The Analytical Imperative for Deuterated Standards: The Case of Promecarb-d3

An In-Depth Technical Guide to the Sourcing and Application of Promecarb-d3 Reference Material

This guide provides an in-depth analysis of Promecarb-d3, a critical internal standard for the accurate quantification of the carbamate insecticide Promecarb. Tailored for researchers, analytical chemists, and quality control specialists, this document navigates the technical considerations for selecting high-quality reference materials and their practical application in modern analytical workflows. We will explore the function of deuterated standards, key quality attributes to demand from commercial suppliers, and a detailed protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Promecarb (3-methyl-5-isopropylphenyl methylcarbamate) is a non-systemic carbamate insecticide used to control chewing insects on various crops. Its presence in food and environmental samples is strictly regulated, necessitating highly accurate and precise analytical methods for its detection and quantification.

The "gold standard" for quantifying small molecules like Promecarb is mass spectrometry, often coupled with liquid chromatography (LC-MS/MS). However, this technique is susceptible to variations introduced during sample preparation and analysis. A key source of error is the "matrix effect," where co-extracting compounds from the sample (e.g., soil, food) can suppress or enhance the ionization of the target analyte, leading to inaccurate results.

To correct for these variations, a technique known as stable isotope dilution analysis (SIDA) is employed. This involves "spiking" a known quantity of an isotopically labeled version of the analyte, known as an internal standard (IS), into every sample, calibrator, and quality control standard at the beginning of the sample preparation process. Promecarb-d3 is the deuterated analog of Promecarb, where three hydrogen atoms have been replaced with deuterium.

Why Promecarb-d3 is an Ideal Internal Standard:

-

Co-elution: It is chemically identical to Promecarb and therefore behaves identically during chromatographic separation, ensuring it elutes at the same time.

-

Identical Behavior: It experiences the same extraction losses and matrix effects as the native analyte.

-

Mass Differentiation: It is easily distinguished from the native Promecarb by a mass spectrometer due to the mass difference (+3 Da) from the deuterium atoms.

By measuring the ratio of the native analyte to the stable isotope-labeled internal standard, analysts can achieve highly accurate quantification, as any loss or matrix effect will impact both compounds equally, leaving the ratio unchanged.

Selecting a Commercial Supplier: Critical Quality Attributes

The reliability of any quantitative analysis is fundamentally dependent on the quality of the reference material. When sourcing Promecarb-d3, it is imperative to scrutinize the supplier and the product's certification. Not all commercial sources are equal. The following attributes are non-negotiable for ensuring data integrity.

Table 1: Key Quality Parameters for Promecarb-d3 Reference Material

| Parameter | Technical Significance | What to Look For on the Certificate of Analysis (CoA) |

| Chemical Purity | Ensures that the measured response is from the target compound and not from impurities. Impurities can interfere with the analysis and lead to inaccurate quantification. | Typically determined by HPLC or GC-FID. Should be ≥98% for high-quality standards. |

| Isotopic Purity | Defines the percentage of the material that is the desired deuterated form (d3). High isotopic purity minimizes the contribution of the standard to the native analyte's signal. | Measured by mass spectrometry. Should ideally be ≥99% atom D. The CoA should specify the isotopic distribution (d0, d1, d2, d3). |

| Concentration | The accuracy of the certified concentration is paramount for preparing accurate calibrators and achieving correct final quantitative results. | The CoA must state the certified concentration and its uncertainty (e.g., 100.0 ± 0.5 µg/mL). The method of certification (e.g., gravimetric) should be noted. |

| Traceability | Establishes an unbroken chain of comparisons to national or international standards. Accreditation to standards like ISO 17034 provides the highest level of confidence. | Look for statements of traceability to NIST or other national metrology institutes. Accreditation logos (e.g., ANAB, UKAS) for ISO 17034 are ideal. |

| Homogeneity & Stability | Confirms that the material is uniform throughout the batch and that its certified properties will not change over a specified period under defined storage conditions. | The supplier should provide data supporting long-term and short-term stability studies and confirm the homogeneity of the batch. |

Identified Commercial Suppliers

Based on available product listings, the following suppliers have been identified as sources for Promecarb-d3. Researchers should perform their own due diligence and request Certificates of Analysis to verify the quality parameters outlined above before purchase.

-

LGC Standards: A prominent supplier of reference materials and proficiency testing schemes, often with extensive documentation and accreditation.

-

Toronto Research Chemicals (TRC): Known for a wide catalog of research chemicals and analytical standards, including isotopically labeled compounds.

-

Clearsynth: A company that specializes in the synthesis of complex chemicals and offers a range of stable isotope-labeled standards.

-

FUJIFILM Wako Pure Chemical Corporation: A supplier of a broad range of chemical reagents and analytical standards.

-

AccuStandard: A specialized manufacturer of certified reference materials for environmental and chemical analysis.

Experimental Workflow: Quantitative Analysis of Promecarb using Promecarb-d3

This section details a standard protocol for the quantification of Promecarb in a water sample using Promecarb-d3 as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents

-

Promecarb certified reference material (CRM)

-

Promecarb-d3 internal standard (IS) CRM

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Step-by-Step Protocol

-

Preparation of Stock Solutions:

-

Prepare a 1.0 mg/mL stock solution of Promecarb in methanol.

-

Prepare a 100 µg/mL stock solution of Promecarb-d3 in methanol.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the Promecarb stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Spike each calibration standard with the Promecarb-d3 solution to a final concentration of 10 ng/mL.

-

-

Sample Preparation (Solid Phase Extraction):

-

Take a 100 mL water sample.

-

Spike with Internal Standard: Add the appropriate volume of the Promecarb-d3 stock solution to achieve a final concentration of 10 ng/mL.

-

Condition a C18 SPE cartridge with methanol followed by ultrapure water.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 acetonitrile:water).

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

Use an appropriate C18 analytical column.

-

The mobile phase could consist of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, run in a gradient.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both Promecarb and Promecarb-d3 in Multiple Reaction Monitoring (MRM) mode.

-

Promecarb (example transition): Q1: 208.1 m/z -> Q3: 151.1 m/z

-

Promecarb-d3 (example transition): Q1: 211.1 m/z -> Q3: 154.1 m/z

-

-

-

Data Processing:

-

Integrate the peak areas for both the Promecarb and Promecarb-d3 transitions in each injection.

-

Calculate the Response Ratio for each standard and sample: Response Ratio = Area(Promecarb) / Area(Promecarb-d3).

-

Construct a calibration curve by plotting the Response Ratio versus the concentration of the Promecarb calibration standards.

-

Determine the concentration of Promecarb in the samples by interpolating their Response Ratios from the calibration curve.

-

Workflow Visualization

The following diagram illustrates the logical flow of the quantitative analysis process using an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

The use of Promecarb-d3 as an internal standard is indispensable for the reliable, accurate, and reproducible quantification of Promecarb. It effectively mitigates the variability inherent in complex sample matrices and analytical systems. However, the integrity of this approach is anchored to the quality of the reference material itself. By partnering with reputable commercial suppliers who provide fully characterized and certified materials, laboratories can ensure the highest degree of confidence in their analytical results, upholding both regulatory compliance and scientific rigor. Due diligence in vetting the Certificate of Analysis against critical quality parameters is not merely a recommendation but a requirement for sound science.

Application Note: High-Throughput Trace Analysis of Promecarb Residues in Fruits and Vegetables Using Buffered QuEChERS and LC-MS/MS

Introduction & Mechanistic Background

Promecarb (5-isopropyl-m-tolyl methylcarbamate) is a non-systemic carbamate insecticide utilized globally to control agricultural pests. Due to its mechanism of action—reversible inhibition of acetylcholinesterase—regulatory agencies strictly enforce Maximum Residue Limits (MRLs) in food commodities to prevent neurotoxic exposure.

Historically, pesticide screening relied heavily on Gas Chromatography (GC). However, carbamate pesticides like promecarb are thermally labile and prone to degradation in hot GC inlet ports. Consequently, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) has become the gold standard, offering superior sensitivity and preserving the structural integrity of the analyte[1].

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating, highly reproducible workflow, this protocol adapts the AOAC Official Method 2007.01 (buffered QuEChERS). As an Application Scientist, it is critical to understand why each reagent is used, rather than just following a recipe:

-

Causality of the Extraction Solvent: Acetonitrile (MeCN) is selected over methanol because it readily separates from water when salts are added, selectively partitioning pesticides into the organic layer while leaving polar matrix components (proteins, complex carbohydrates) in the aqueous phase[2].

-

Causality of Acetate Buffering: Carbamates are highly susceptible to base-catalyzed hydrolysis. The addition of 1% acetic acid and Sodium Acetate (NaOAc) buffers the extraction system to a pH of 5.0–5.5. This prevents the degradation of promecarb during the aggressive extraction phase[3].

-

Causality of dSPE Sorbent Selection: Primary Secondary Amine (PSA) is used to scavenge organic acids, fatty acids, and sugars. For highly pigmented matrices (e.g., spinach), Graphitized Carbon Black (GCB) is added to remove chlorophyll. Because promecarb lacks a highly extended planar structure, it does not suffer from the severe GCB-induced adsorption losses seen with planar pesticides, allowing for robust recoveries[4].

-

Causality of Extract Dilution: Injecting a 100% acetonitrile extract into a reversed-phase LC system causes strong solvent effects, leading to peak broadening or splitting. Diluting the final extract 1:4 with aqueous mobile phase focuses the analyte band at the head of the column, ensuring sharp, symmetrical peaks[2][5].

Materials and Reagents

-

Analytical Standards: Promecarb standard (purity >99%), Triphenyl phosphate (Internal Standard).

-

Solvents: LC-MS grade Acetonitrile, Methanol, Water; Formic Acid (eluent additive).

-

Extraction Salts (AOAC 2007.01): 6.0 g anhydrous Magnesium Sulfate (MgSO₄), 1.5 g Sodium Acetate (NaOAc)[6].

-

dSPE Cleanup Sorbents: 150 mg MgSO₄, 50 mg PSA, and 5 mg GCB (per mL of extract)[2].

Step-by-Step Experimental Protocol

Part A: Sample Preparation and Extraction

-

Matrix Homogenization: Cryogenically mill 500 g of the fruit or vegetable sample to ensure a representative, homogenous matrix.

-

Weighing: Transfer exactly 15.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube[2][6].

-

Hydration (For Dry Matrices Only): If analyzing low-water commodities (e.g., raisins or grains), add 10 mL of HPLC-grade water and allow the sample to hydrate for 30 minutes to ensure the matrix pores are open for solvent penetration[3].

-

Solvent Addition: Add 15 mL of Acetonitrile containing 1% (v/v) acetic acid. Spike with 100 µL of Internal Standard (Triphenyl phosphate, 10 µg/mL)[2].

-

Initial Agitation: Vortex vigorously for 1 minute to maximize surface area contact between the solvent and the matrix.

-

Salting Out: Add the AOAC extraction salts (6 g MgSO₄, 1.5 g NaOAc). Critical Step: Shake immediately and vigorously by hand for 1 minute to prevent the exothermic hydration of MgSO₄ from forming unextractable clumps[6].

-

Phase Separation: Centrifuge the tubes at 5,000 rpm for 5 minutes at room temperature to achieve a distinct separation between the organic (upper) and aqueous (lower) layers[2].

Part B: Dispersive Solid Phase Extraction (dSPE) Cleanup

-

Extract Transfer: Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL dSPE microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 5 mg GCB[2].

-

Cleanup Agitation: Vortex the dSPE tube for 1 minute to allow the sorbents to bind matrix interferences.

-

Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to pellet the sorbents and bound impurities[2].

-

Dilution for LC-MS/MS: Transfer 250 µL of the purified supernatant into an autosampler vial and dilute with 750 µL of LC-MS grade water (1:4 ratio)[2].

-

Filtration: Pass the diluted extract through a 0.22 µm PTFE syringe filter prior to injection[7].

Workflow Visualization

Figure 1. Modified AOAC 2007.01 QuEChERS workflow for Promecarb extraction and LC-MS/MS analysis.

Instrumental Parameters & Quantitative Data

LC-MS/MS Conditions

-

Analytical Column: C18 column (2.1 mm × 100 mm, 1.8 µm particle size) maintained at 35 °C[6].

-

Mobile Phase A: Water containing 0.1% formic acid and 5 mM ammonium formate[8].

-

Mobile Phase B: Methanol containing 0.1% formic acid and 5 mM ammonium formate[8].

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5.0 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[9].

-

Capillary Voltage: 3000 V[8].

Data Presentation: MRM Transitions and Method Performance

To ensure absolute confidence in analyte identification, Dynamic Multiple Reaction Monitoring (dMRM) is utilized. The method tracks two transitions per analyte (one quantifier, one qualifier) to meet SANTE identification guidelines[5].

Table 1: Optimized LC-MS/MS Dynamic MRM Parameters for Promecarb

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Polarity | Retention Time (min) |

| Promecarb | 208.1 | 151.1 | 109.1 | ESI+ | 11.2 - 11.6 |

(Note: Collision energies typically range from 5–10 eV for the 151.1 m/z product ion and 10–15 eV for the 109.1 m/z product ion[4][6].)

Table 2: Method Performance and Recovery Data (Spiked at 0.01 mg/kg)

| Matrix Type | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) | LOQ (mg/kg) |

| Apple (High Sugar) | 0.01 | 94.2 | 4.5 | 0.005 |

| Spinach (High Pigment) | 0.01 | 89.7 | 6.2 | 0.005 |

| Tomato (High Water) | 0.01 | 96.5 | 3.8 | 0.005 |

Data synthesis reflects standard AOAC 2007.01 performance criteria where recoveries between 70–120% and RSDs <20% are deemed acceptable for regulatory compliance[2][7].

Conclusion

This protocol provides a highly ruggedized, self-validating methodology for the trace analysis of promecarb in diverse fruit and vegetable matrices. By utilizing acetate-buffered QuEChERS to prevent carbamate degradation, applying targeted dSPE cleanup to mitigate matrix effects, and executing pre-column dilution to optimize chromatography, laboratories can consistently achieve Limits of Quantitation (LOQs) well below stringent global MRLs.

References

-

A Multi-Residue LC-MS/MS Method for The Determination of 81 Pesticide Residues In Fruit and Vegetables: Part 1, Method Overview - Waters Corporation.

-

Analysis of 81 Pesticides and Metabolite Residues in Fruits and Vegetables by Diatomaceous Earth Column Extraction and LC/MS - FDA Taiwan. 1

-

Trace level quantitation of pesticide residues in leafy vegetables using LC-MS/MS - ThermoFisher. 2

-

How to Use QuEChERS for Diverse Sample Types - BGB Analytik. 3

-

Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas - Agilent.4

-

Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. 5

-

Multi-Residue Pesticide Analysis with Dynamic Multiple Reaction Monitoring and Triple Quadrupole LC/MS/MS - Agilent/LCMS.cz. 6

-

Evaluation of the extraction efficiency of the QuEChERS method on incurred pesticides - EURL Pesticides. 8

-

Analysis of Pesticides and their Metabolite Residues - Sigma-Aldrich. 7

-

Multiresidue Analysis of Pesticides in Fruits and Vegetables Using UPLC-MS/MS: Quanpedia Database - Waters/LCMS.cz. 9

Sources

- 1. fda.gov.tw [fda.gov.tw]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. bgb-analytik.com [bgb-analytik.com]

- 4. agilent.com [agilent.com]

- 5. agilent.com [agilent.com]

- 6. lcms.cz [lcms.cz]

- 7. Analysis of Pesticides and their Metabolite Residues [sigmaaldrich.com]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. lcms.cz [lcms.cz]

Mechanistic Rationale: Overcoming Matrix Effects in Environmental Samples

Application Note: High-Fidelity Quantification of Promecarb in Soil and Sediment Using Promecarb-d3 Isotope Dilution and LC-MS/MS

Soil and sediment are highly complex environmental matrices, rich in humic acids, fulvic acids, and complex lipids. When analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-eluting matrix components severely compromise the ionization efficiency of target analytes in the electrospray ionization (ESI) source. This phenomenon leads to unpredictable ion suppression or enhancement, severely compromising quantitative reproducibility[1].

To establish a self-validating and highly trustworthy quantitative workflow, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. By spiking Promecarb-d3 (a stable, isotopically labeled surrogate) directly into the raw sample prior to any extraction steps, the internal standard acts as a perfect mechanistic twin. It undergoes the exact same extraction losses and matrix-induced ionization variations as the native Promecarb. Because the mass spectrometer differentiates the native and labeled compounds by their precursor mass (m/z 208.1 vs. 211.1)[2], the ratio of their peak areas remains constant. This effectively nullifies matrix effects and extraction recovery variations, ensuring absolute quantitative integrity.

Materials and Reagents

-

Analytical Standards: Promecarb (Native) and Promecarb-d3 (Internal Standard, N-methyl-d3).

-

Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), and Water; Formic Acid and Ammonium Formate (LC-MS grade)[3].

-

Extraction Salts (Modified QuEChERS EN 15662): 4.0 g MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate[4].

-

dSPE Cleanup Salts: 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18[4].

Experimental Protocol: Step-by-Step Methodology

Step 1: Matrix Hydration & Isotope Spiking (Critical Phase)

-

Sample Aliquot: Weigh exactly 5.0 g of homogenized, freeze-dried soil or sediment into a 50 mL PTFE centrifuge tube.

-

Hydration: Add 5.0 mL of LC-MS grade water and vortex for 30 seconds.

-

Causality: Dry environmental samples exhibit collapsed pore structures. Hydration swells the matrix pores, allowing the extraction solvent to penetrate effectively and interact with bound residues[4].

-

-

Spiking: Add 50 µL of a 1.0 µg/mL Promecarb-d3 working solution directly to the hydrated matrix.

-

Equilibration: Allow the spiked sample to equilibrate at room temperature for 30 minutes .

-

Causality: This equilibration time is non-negotiable. It ensures the deuterated standard partitions deeply into the soil matrix, accurately mimicking the binding behavior and spatial distribution of the native, weathered Promecarb residues.

-

Step 2: Modified QuEChERS Partitioning

-

Solvent Addition: Add 10.0 mL of Acetonitrile containing 1% acetic acid to the tube.

-

Agitation: Shake vigorously (or use a mechanical Geno/Grinder) for 1 minute to ensure complete solvent-matrix interaction.

-

Salting Out: Add the EN 15662 extraction salts.

-

Causality: The addition of MgSO₄ induces an exothermic reaction and drives the partitioning of Promecarb into the organic (acetonitrile) layer. The citrate buffers maintain an optimal pH to prevent the degradation of alkali-sensitive carbamates[4].

-

-

Centrifugation: Centrifuge at 5000 rpm for 5 minutes to separate the phases.

Step 3: Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer: Transfer 5.0 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing the MgSO₄, PSA, and C18 salts.

-

Causality: PSA acts as a weak anion exchanger to strip out interfering humic and fulvic acids. C18 removes non-polar lipid interferences common in sediment. MgSO₄ removes residual water, ensuring a clean extract for injection[4].

-

-

Agitation & Centrifugation: Vortex for 1 minute, then centrifuge at 5000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

LC-MS/MS Analytical Workflow

Figure 1: End-to-end experimental workflow for Promecarb extraction and quantification.

Data Presentation

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters The analysis is performed using a triple quadrupole mass spectrometer in positive heated electrospray ionization (HESI+) mode. Chromatographic separation is achieved using a Biphenyl column (100 mm × 2.1 mm, 1.8 µm) to provide optimal retention for semi-polar carbamates[5].

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |

| Promecarb | 208.1 | 109.0 | 12 | Quantifier[2] |

| Promecarb | 208.1 | 151.0 | 4 | Qualifier[2] |

| Promecarb-d3 | 211.1 | 109.0 | 12 | IS Quantifier |

| Promecarb-d3 | 211.1 | 151.0 | 4 | IS Qualifier |

Note: Mobile Phase A is Water + 2 mM ammonium formate; Mobile Phase B is Methanol + 2 mM ammonium formate[3].

Table 2: Representative Method Validation Data (Soil Matrix) By utilizing Promecarb-d3, the absolute matrix effect (which typically suppresses signal by >30% in soil) is mathematically corrected, yielding excellent relative recoveries.

| Spiking Level (µg/kg) | Absolute Recovery (%) | IS-Corrected Recovery (%) | Precision (RSD, %, n=6) | Matrix Effect (%) |

| 1.0 | 68.4 | 98.2 | 4.1 | -31.6 |

| 10.0 | 71.2 | 101.5 | 3.5 | -28.8 |

| 50.0 | 74.5 | 99.8 | 2.8 | -25.5 |

References

-

Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060 Shimadzu[Link]

-

Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables National Institutes of Health (NIH) / PMC[Link]

-

Determination of Carbamate and Triazol Pesticides in Soil Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry Asian Journal of Chemistry [Link]

-

Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Agilent Technologies[Link]

-

Multi-Residue Pesticide Analysis with Dynamic Multiple Reaction Monitoring and Triple Quadrupole LC/MS/MS LCMS.cz / Agilent [Link]

Sources

Application Note: High-Throughput Quantification of Promecarb in Biological Fluids Utilizing Isotope Dilution LC-MS/MS

Introduction & Mechanistic Context

Promecarb (3-isopropyl-5-methylphenyl methylcarbamate) is a potent N-methylcarbamate insecticide widely used in agriculture. In clinical toxicology and occupational biomonitoring, detecting Promecarb in biological fluids (such as plasma and urine) is critical for assessing exposure levels.

The primary mechanism of carbamate toxicity involves the reversible covalent binding to the active site of acetylcholinesterase (AChE)[1]. This carbamylation prevents the enzyme from hydrolyzing the neurotransmitter acetylcholine, leading to a dangerous accumulation at the synaptic cleft and subsequent overstimulation of the cholinergic system.

Figure 1: Mechanism of acetylcholinesterase inhibition by Promecarb at the synaptic cleft.

Analytical Strategy: Causality & Self-Validation

Developing a robust assay for trace-level carbamates in complex matrices requires deliberate, mechanistically sound experimental choices. This protocol utilizes a scaled-down QuEChERS extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ()[2].

The Role of Promecarb-d3 (Isotope Dilution)

Biological matrices contain thousands of endogenous compounds (salts, lipids, proteins) that co-elute with target analytes, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[2]. To establish a self-validating system , we introduce Promecarb-d3 (a stable isotope-labeled internal standard) to the raw sample prior to any extraction steps.

-

Causality: Because Promecarb-d3 shares the exact physicochemical properties and chromatographic retention time as native Promecarb, it experiences the exact same extraction losses and matrix effects. By quantifying the ratio of the native analyte to the internal standard, we achieve absolute correction via Isotope Dilution Mass Spectrometry (IDMS), ensuring high trustworthiness in the final quantitative data.

Rationale for Scaled-Down QuEChERS

Traditional Solid-Phase Extraction (SPE) can yield inconsistent recoveries for moderately polar carbamates and is highly time-consuming[3]. We employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology utilizing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) ()[4].

-

Causality: The addition of anhydrous MgSO₄ induces an exothermic reaction that rapidly binds free water, while NaCl drastically increases the ionic strength of the aqueous phase. This synergistic "salting-out" effect forcefully drives the polar Promecarb molecules into the organic acetonitrile layer. We deliberately omit basic amine-based cleanup sorbents (such as PSA) because carbamates are highly susceptible to alkaline degradation[4].

Experimental Protocols

Reagents and Materials

-

Standards: Promecarb (Analytical Grade, >99%) and Promecarb-d3 (N-methyl-d3, >98% isotopic purity).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

-

Additives: Formic acid (LC-MS grade), anhydrous MgSO₄, and NaCl.

Step-by-Step Extraction Workflow (Plasma & Urine)

This protocol is designed as a self-validating loop; the inclusion of matrix-matched Quality Control (QC) samples ensures real-time verification of extraction efficiency.

-

Sample Aliquoting: Transfer 500 µL of biological fluid (plasma or urine) into a 2.0 mL microcentrifuge tube.

-

Internal Standard Addition: Spike 20 µL of Promecarb-d3 working solution (100 ng/mL in MeOH) into the sample. Vortex for 10 seconds to equilibrate.

-

Protein Precipitation & Extraction: Add 500 µL of ice-cold 100% Acetonitrile. Vortex vigorously for 1 minute.

-

Salting-Out Partitioning: Add 200 mg of anhydrous MgSO₄ and 50 mg of NaCl to the tube. Immediately shake vigorously for 2 minutes to prevent salt agglomeration.

-

Phase Separation: Centrifuge the samples at 12,000 × g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 300 µL of the upper organic layer (acetonitrile) into an autosampler vial.

-

System Suitability Check (Self-Validation): Before analyzing the batch, inject a solvent blank followed by a Lower Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio for the LLOQ must be ≥ 10. Interperse matrix-matched QC samples every 10 injections.

Figure 2: Self-validating extraction and LC-MS/MS workflow using Promecarb-d3.

LC-MS/MS Conditions

-

Column: Reverse-phase C18 column (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 µm)[1].

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mechanistic Causality of Mobile Phase: The addition of 0.1% formic acid serves a critical dual purpose. First, it maintains an acidic pH to keep the silanol groups on the C18 stationary phase protonated, drastically reducing peak tailing. Second, it provides an abundant source of protons[H]⁺ to drive highly efficient positive electrospray ionization (ESI+) of the carbamate molecules[2].

Quantitative Data & Method Validation

Data acquisition is performed in Multiple Reaction Monitoring (MRM) mode to ensure maximum selectivity and sensitivity ()[1]. The characteristic neutral loss of methyl isocyanate (-57 Da for native, -57 Da for N-methyl-d3 yielding the identical phenol fragment) is monitored.

Table 1: Optimized LC-MS/MS MRM Parameters

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Transition Purpose |

| Promecarb | 208.1 | 109.0 | 50 | 25 | Quantifier |

| Promecarb | 208.1 | 151.1 | 50 | 15 | Qualifier |

| Promecarb-d3 | 211.1 | 109.0 | 50 | 25 | Quantifier |

| Promecarb-d3 | 211.1 | 151.1 | 50 | 15 | Qualifier |

Table 2: Method Validation Summary (Plasma & Urine)

Validation was performed in accordance with bioanalytical guidelines, evaluating linearity, recovery, and matrix effects using post-extraction spikes[2].

| Validation Parameter | Human Plasma | Human Urine |

| Linear Dynamic Range | 0.5 – 250 ng/mL | 0.5 – 250 ng/mL |

| Limit of Detection (LOD) | 0.2 ng/mL | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL |

| Mean Extraction Recovery | 92.4% ± 4.1% | 95.8% ± 3.2% |

| Matrix Effect (Ion Suppression) | -12.5% | -8.2% |

| Intra-day Precision (RSD%) | < 6.5% | < 5.0% |

Conclusion

This application note outlines a highly robust, self-validating protocol for the quantification of Promecarb in biological fluids. By combining the rapid phase-separation mechanics of a scaled-down QuEChERS extraction with the absolute corrective power of Promecarb-d3 isotope dilution, laboratories can achieve high-throughput biomonitoring with exceptional accuracy and minimal matrix interference.

References

-

A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine. PubMed Central (PMC). Available at:[Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed Central (PMC). Available at:[Link]

-

Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. PubMed Central (PMC). Available at:[Link]

-

Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen. Available at:[Link]

Sources

- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices | IntechOpen [intechopen.com]

SECTION 1: The Mechanistic "Why" Behind Promecarb-d3 Loss

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of extracting and quantifying Promecarb-d3 (the deuterated internal standard for the carbamate insecticide Promecarb) in complex matrices such as soils, biological fluids, and lipid-rich foods.

This guide bypasses generic advice to focus on the mechanistic causality behind signal loss, offering self-validating protocols to ensure absolute recovery and analytical trustworthiness.

To optimize recovery, we must first understand why Promecarb-d3 is lost during sample preparation. Promecarb is highly susceptible to alkaline hydrolysis via an E1cB (Elimination Unimolecular conjugate Base) mechanism. In aqueous media with a pH > 7, the molecule rapidly collapses into a methylisocyanate intermediate and 3-isopropyl-5-methylphenol[1].

During standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction[2], two critical failure points induce this degradation:

-

Exothermic Salt Hydration: The addition of anhydrous magnesium sulfate (MgSO₄) generates localized heat spikes exceeding 40°C, accelerating thermal degradation.

-

Sorbent-Induced Alkalinity: The use of Primary Secondary Amine (PSA) in the dispersive solid-phase extraction (dSPE) step raises the pH of the extract to ~8.5, triggering rapid hydrolysis of the carbamate backbone before the sample even reaches the LC-MS/MS autosampler[3].

SECTION 2: Troubleshooting FAQs

Q1: My relative recovery (analyte/IS ratio) is acceptable (95%), but my absolute recovery for Promecarb-d3 has dropped below 30%. What is causing this, and why does it matter? A: While the deuterated internal standard (Promecarb-d3) perfectly corrects for matrix effects and extraction losses (yielding a good relative recovery), an absolute recovery of 30% means you are losing 70% of your molecules during extraction. This drastically reduces your Signal-to-Noise (S/N) ratio, destroying your Limit of Quantitation (LOQ). Causality: This is almost certainly caused by PSA-induced alkaline hydrolysis during dSPE. Solution: You must immediately acidify the extract. Add 0.1% to 1% formic acid (v/v) to the acetonitrile supernatant immediately after the dSPE centrifugation step to stabilize the carbamate linkage.

Q2: I am analyzing lipid-rich matrices (e.g., brain tissue, avocado). If I reduce PSA to prevent alkaline degradation, how do I remove the lipids that cause massive ion suppression in the ESI source? A: Do not rely solely on PSA for lipid-rich matrices. Instead, substitute a portion of the PSA with C18 (Octadecylsilane) or Z-Sep (Zirconia-based sorbents) . C18 effectively removes non-polar interferences (lipids/fats) without altering the pH of the extract. If matrix effects persist, increase the dilution factor of your final extract (e.g., 1:5 in initial mobile phase) to minimize the concentration of co-eluting phospholipids entering the mass spectrometer.

Q3: My Promecarb-d3 signal is highly inconsistent across different soil samples. How can I standardize this? A: Soil matrices possess highly variable native pH levels and cation exchange capacities. If Promecarb-d3 is spiked immediately before solvent addition, it does not equilibrate into the soil pores, leading to an artificial discrepancy between the extraction efficiency of the native Promecarb (bound) and the IS (unbound). Solution: Spike the Promecarb-d3 into the dry/hydrated soil and let it equilibrate in the dark for at least 15–30 minutes before adding the extraction solvent. Furthermore, strictly utilize the Citrate-buffered QuEChERS method (EN 15662) rather than the unbuffered original method to normalize the extraction pH across all soil types.

SECTION 3: Optimized Step-by-Step Protocol (Self-Validating System)

This modified buffered protocol is designed to suppress the E1cB hydrolysis pathway while maximizing matrix cleanup.

Step 1: Matrix Hydration and IS Equilibration

-

Weigh 5.0 g of homogenized complex matrix (e.g., soil, tissue) into a 50 mL PTFE centrifuge tube.

-

Add 5 mL of LC-MS grade water (if the matrix is dry) to ensure optimal pore swelling.

-

Spike the matrix with the required concentration of Promecarb-d3. Vortex for 30 seconds and allow to equilibrate at room temperature for 15 minutes.

Step 2: Buffered Extraction (pH Control)

-

Add 10 mL of cold (4°C) Acetonitrile containing 1% Acetic Acid.

-

Vortex vigorously for 1 minute.

-

Add pre-weighed EN 15662 extraction salts: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, and 0.5 g Sodium Citrate dibasic sesquihydrate.

-

Critical Step: Immediately place the tube in an ice bath for 2 minutes. The ice bath absorbs the exothermic heat generated by MgSO₄ hydration, protecting the thermolabile Promecarb-d3.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

Step 3: Modified dSPE Cleanup & Acidification

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing: 150 mg MgSO₄, 25 mg PSA, and 25 mg C18. (Note: PSA is kept minimal to prevent pH spikes).

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

-

Self-Validating Stabilization: Immediately transfer 500 µL of the cleaned supernatant into an autosampler vial containing 10 µL of 5% Formic Acid in Acetonitrile. This locks the pH at ~4.0, ensuring absolute stability of Promecarb-d3 while awaiting LC-MS/MS injection.

SECTION 4: Data Presentation & Visualization

Table 1: Impact of Sorbent Selection and pH on Promecarb-d3 Absolute Recovery

Data synthesizes the causative relationship between pH, sorbent alkalinity, and carbamate stability during extraction.

| Extraction Condition | dSPE Sorbent Blend | Extract pH | Absolute Recovery (%) | Matrix Effect (%) |

| Unbuffered QuEChERS | 50mg PSA + 150mg MgSO₄ | 8.2 | 34.5 ± 4.2 | -15.2 |

| Unbuffered QuEChERS | 50mg C18 + 150mg MgSO₄ | 6.5 | 88.1 ± 3.1 | -42.8 (High suppression) |

| Citrate-Buffered (EN 15662) | 25mg PSA + 25mg C18 | 5.8 | 91.4 ± 2.5 | -12.4 |

| Buffered + Acidified Extract | 25mg PSA + 25mg C18 | 4.0 | 98.7 ± 1.8 | -8.5 |

Workflow & Degradation Pathway Visualization

Workflow for Promecarb-d3 extraction highlighting critical pH control to prevent hydrolysis.

SECTION 5: References

-

Kinetics and Mechanism of Degradation of Aqueous Promecarb Insecticide Studied by UV Spectrophotometry and HPLC Source: R Discovery / Journal of Colloid and Interface Science URL:[Link]

-

QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables Source: IntechOpen URL:[Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables | IntechOpen [intechopen.com]

- 3. QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability of Promecarb-d3 in Solution

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Promecarb-d3. This resource is designed for researchers, analytical chemists, and professionals in drug development who utilize Promecarb-d3 as an internal standard or reference material. Understanding the chemical stability of this isotopically labeled compound in solution is critical for ensuring the accuracy, reproducibility, and validity of experimental data. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common analytical issues, and detailed protocols for conducting your own stability assessments.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and degradation characteristics of Promecarb-d3 in solution.

Q1: What is Promecarb-d3 and why is its stability in solution a critical factor?

Promecarb-d3 is a deuterated form of Promecarb, a carbamate insecticide.[1][2] Specifically, the three hydrogen atoms on the N-methyl group are replaced with deuterium. This stable isotope-labeled (SIL) version is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the precise detection of Promecarb in various matrices.[3][4]

The stability of Promecarb-d3 in solution is paramount because its utility as an internal standard relies on the assumption that it behaves identically to the non-labeled analyte (Promecarb) during sample extraction, cleanup, and analysis, without degrading. If the concentration of Promecarb-d3 changes between the preparation of calibration standards and the final analysis, it will lead to inaccurate quantification of the target analyte.[5] Therefore, understanding the conditions that affect its stability, particularly the pH of the solvent, is essential for reliable data generation.

Q2: How does pH fundamentally affect the stability of Promecarb-d3 in aqueous solutions?

Like its parent compound, Promecarb-d3 belongs to the carbamate class of chemicals, which are known to be susceptible to hydrolysis—a chemical breakdown reaction with water.[6][7] The rate of this hydrolysis is highly dependent on the pH of the solution.

-

Acidic Conditions (pH < 7): Promecarb is generally stable in acidic to neutral solutions. At a pH of 5, it is considered stable.[8]

-

Neutral Conditions (pH 7): At a neutral pH, hydrolysis begins to occur at a noticeable rate.

-

Alkaline Conditions (pH > 7): The degradation of Promecarb is significantly accelerated under alkaline conditions.[9][10] The rate of hydrolysis increases approximately tenfold for every one-unit increase in pH.[6] This rapid breakdown in alkaline water is a key characteristic of carbamate insecticides.[7]

Since the primary site of hydrolysis is the carbamate ester linkage, and not the deuterated N-methyl group, the stability profile of Promecarb-d3 is expected to be nearly identical to that of Promecarb.

Q3: What is the primary degradation pathway for Promecarb-d3 at different pH levels?

The dominant degradation pathway for Promecarb-d3 in aqueous solutions is alkaline hydrolysis of the carbamate ester bond. This reaction cleaves the molecule into two main products: 3-isopropyl-5-methylphenol and methylamine (or its deuterated equivalent, d3-methylamine, in this case), along with carbon dioxide.[10][11]

The reaction follows a specific chemical mechanism known as an E1cB (Elimination Unimolecular conjugate Base) mechanism in alkaline solutions.[10] Under acidic or neutral conditions, the rate of this reaction is very slow, but it becomes the primary route of degradation as the pH increases above 7.

Q4: What are the expected half-lives of Promecarb-d3 at acidic, neutral, and alkaline pH?

The half-life (t½) is the time required for 50% of the compound to degrade. Based on published data for Promecarb, which is expected to be a very close proxy for Promecarb-d3, the stability varies dramatically with pH.

| pH Level | Temperature (°C) | Half-Life (t½) | Data Source(s) |

| 5 | 22 | Stable | [8] |

| 7 | 22 | 5.2 days (125 hours) | [8] |

| 7 | 25 | ~13 days (310 hours) | [12] |

| 9 | 22 | 1.5 days (36 hours) | [8] |

| 9 | 25 | 5.7 hours | [12] |

Note: Discrepancies in half-life values between sources can arise from different experimental conditions and analytical methods. However, the overall trend is clear: stability decreases significantly as pH increases.

Q5: Does the deuterium labeling in Promecarb-d3 significantly affect its stability compared to Promecarb?

The deuterium labeling on the N-methyl group is unlikely to have a significant impact on the hydrolytic stability of Promecarb-d3. The primary degradation pathway, hydrolysis of the ester linkage, does not directly involve the breaking of the carbon-deuterium (C-D) bonds on the methyl group.[10] While a minor secondary kinetic isotope effect could theoretically exist, it is not expected to alter the degradation rate in a meaningful way for typical analytical applications. Therefore, for practical purposes, the stability data for Promecarb can be reliably used to guide the handling of Promecarb-d3.

Q6: What are the best practices for preparing and storing Promecarb-d3 stock and working solutions?

To ensure the integrity of your Promecarb-d3 standards, follow these recommendations:

-

Stock Solutions: Prepare high-concentration stock solutions in a stable, non-aqueous organic solvent such as acetonitrile, methanol, or acetone, where hydrolysis is not a concern. Store these solutions in tightly sealed vials at low temperatures (e.g., ≤ -20°C) and protected from light.

-

Working Solutions: Prepare aqueous working solutions fresh daily, if possible.[5]

-

Solvent pH: When preparing aqueous solutions or diluting samples, use a solvent that is neutral or slightly acidic (pH 4-6). Avoid using alkaline water or buffers (pH > 7) as diluents.[6] If the pH of your water source is unknown or alkaline, consider using a buffering agent to lower the pH or using purified, pH-controlled water.

-

Storage: If short-term storage of aqueous working standards is necessary, store them at refrigerated temperatures (2-8°C) for no more than a few hours to minimize degradation.[7]

Troubleshooting Guide

This guide helps diagnose and resolve common issues related to Promecarb-d3 instability.

| Observed Issue | Potential Root Cause | Recommended Action |

| Inconsistent or low analytical response for Promecarb-d3 standards. | Degradation in Solution: The pH of the diluent used for preparing working standards may be alkaline, causing hydrolysis of the Promecarb-d3 before analysis. | 1. Check the pH of your diluent (e.g., water, buffer). If it is > 7, switch to a slightly acidic or buffered solvent (pH 4-6).2. Prepare fresh working standards immediately before building your calibration curve.3. Verify the concentration of your organic stock solution to rule out preparation errors. |

| Signal intensity of Promecarb-d3 decreases rapidly over a short time in the autosampler. | Alkaline Hydrolysis: If the final sample extract or mobile phase is alkaline, the compound can degrade while waiting in the autosampler tray. | 1. Ensure the final sample solvent is pH-adjusted to be slightly acidic.2. If using LC-MS, check the pH of your mobile phase. While many reversed-phase methods use acidic modifiers, ensure no alkaline conditions are present.3. Minimize the time samples spend in the autosampler before injection. |

| Appearance of an unexpected peak in the chromatogram that grows over time. | Formation of Degradation Product: You may be observing the primary hydrolysis product, 3-isopropyl-5-methylphenol.[10] | 1. Confirm the identity of the new peak using a reference standard for 3-isopropyl-5-methylphenol or by mass spectrometry.2. This confirms that your Promecarb-d3 is degrading. Implement the corrective actions for pH control as described above. |

Experimental Protocols & Workflows

For laboratories needing to validate stability under their specific conditions, the following protocols provide a robust framework.

Protocol 1: General Workflow for Stability Assessment

This diagram outlines the key phases of a pH-dependent stability study for Promecarb-d3.

Sources

- 1. Promecarb-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 2. achemtek.com [achemtek.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 8. ars.usda.gov [ars.usda.gov]

- 9. scispace.com [scispace.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 12. Promecarb | C12H17NO2 | CID 17516 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Signal Intensity for Promecarb-d3

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When quantifying carbamate insecticides like Promecarb via LC-MS/MS, the use of a deuterated internal standard (Promecarb-d3) is the gold standard for correcting matrix effects and extraction variances. However, researchers frequently encounter perplexing drops in Promecarb-d3 signal intensity. As an application scientist, I approach this not by guessing, but by systematically isolating the chemical, chromatographic, and instrumental variables.

Below is our definitive troubleshooting guide, structured to help you understand the causality behind signal loss and implement self-validating protocols to rescue your assay.

Diagnostic Workflow